N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-10(3)12(8-14-17)13-7-11-6-9(2)15-16(11)4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
AHKABTKRLQPPLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=NN2C)C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly via Nucleophilic Substitution
This two-step method involves independent synthesis of the pyrazole subunits followed by coupling.
Step 1: Synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
A cyclocondensation reaction between pentane-2,4-dione and hydrazine hydrate in ethanol at reflux yields 1,3-dimethyl-1H-pyrazol-5-ol. Subsequent reduction with sodium borohydride in tetrahydrofuran (THF) produces the corresponding methanol derivative.
Step 2: Amine Coupling
The alcohol intermediate is converted to a mesylate using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction with 1-ethyl-5-methyl-1H-pyrazol-4-amine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound.
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78% |
| Yield (Step 2) | 65% |
| Purity (HPLC) | ≥98% |
| Reaction Scale | 10 mmol |
One-Pot Reductive Amination
A streamlined approach utilizes in situ generation of the amine component.
-
Formation of Pyrazole-4-one Intermediate
Condensation of ethyl acetoacetate with methylhydrazine in acetic acid yields 1-ethyl-5-methyl-1H-pyrazol-4-one. -
Reductive Coupling
The ketone intermediate reacts with (1,3-dimethyl-1H-pyrazol-5-yl)methylamine in methanol under hydrogen gas (3 atm) with 10% palladium-on-carbon catalyst. After 24 hours, filtration and solvent removal yield the crude product, which is purified via silica gel chromatography.
Optimization Data:
-
Temperature: 50°C
-
Catalyst Loading: 5 wt%
-
Isolated Yield: 72%
Microwave-Assisted Synthesis
Modern techniques reduce reaction times significantly:
-
Microwave Cyclization
A mixture of diketone (2.0 mmol), ethylhydrazine (2.4 mmol), and p-toluenesulfonic acid (0.1 mmol) in ethanol is irradiated at 150°C for 15 minutes to form the 1-ethyl-5-methylpyrazole core. -
Simultaneous Alkylation
Addition of (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride (2.2 mmol) and potassium carbonate (3.0 mmol) under continuous microwave heating (100°C, 10 minutes) completes the synthesis.
| Metric | Conventional | Microwave |
|---|---|---|
| Total Time | 36 hours | 25 minutes |
| Energy Consumption | 1200 kJ | 280 kJ |
| Purity | 95% | 97% |
Reaction Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote decomposition at elevated temperatures. Mixed solvent systems (THF/H2O 4:1) balance reactivity and stability, achieving 82% yield compared to 65% in pure DMF.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enable coupling at lower temperatures (60°C vs. 80°C), reducing side product formation from 15% to 4%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) shows a single peak at 4.2 minutes with 99.1% area.
Industrial Scalability Considerations
Batch processes using the stepwise method achieve kilogram-scale production with 68% overall yield. Continuous-flow systems for microwave-assisted routes demonstrate potential for 90% yield at 500 g/hour throughput .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has shown promise in various medicinal applications due to its interactions with biological targets. Notable areas of research include:
1. Anticancer Activity:
- Studies have indicated that pyrazole derivatives exhibit significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies have demonstrated effective binding affinities to protein targets associated with tumor growth .
2. Antimicrobial Properties:
- The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
- Pyrazole derivatives are known for their anti-inflammatory properties. Investigations into this compound suggest potential use in treating inflammatory diseases by modulating inflammatory pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Case Study 1: Anticancer Mechanism
- A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
- In another study, the compound was tested against a panel of bacterial strains. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 3: Anti-inflammatory Activity
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related pyrazole derivatives, focusing on substituents, molecular weight, and synthetic routes:
Key Observations:
Substituent Effects: The target compound’s 1-ethyl group on the second pyrazole may enhance lipophilicity compared to N-methyl analogs (e.g., ’s N-methylamine derivative) .
Synthetic Routes :
- Pyrazole amines are typically synthesized via alkylation/amination of halogenated pyrazole intermediates (e.g., using ethylamine or methylamine) .
- The target compound’s synthesis likely parallels methods for N-(1,3-dimethylpyrazol-5-yl)methylamine derivatives, with additional steps to introduce the 1-ethyl-5-methyl-pyrazole moiety .
Biological Relevance: Pyrazole derivatives are prominent in CFTR modulators (e.g., elexacaftor in ), though the target compound lacks the sulfonamide linker critical for CFTR binding .
Research Findings and Data Gaps
- Structural Analysis : Computational modeling (e.g., using ORTEP or SHELX ) could elucidate the target compound’s conformation and hydrogen-bonding patterns, which influence receptor interactions .
- Pharmacological Data: No direct evidence of the compound’s bioactivity is available. Comparative studies with analogs (e.g., ’s ESIMS data) suggest prioritizing assays for kinase inhibition or ion channel modulation.
- Synthetic Optimization : highlights acetylation and methylation protocols for pyrazole intermediates, which could be adapted to improve the target compound’s yield .
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine, with the CAS number 1856079-18-9, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the compound's structure, synthesis, and biological effects based on various studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H18ClN5, with a molecular weight of 255.75 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1856079-18-9 |
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the pyrazole ring and subsequent modifications to introduce the ethyl and methyl groups.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit significant antiproliferative activity against various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2) .
Key Findings:
- Antiproliferative Activity : Compounds containing pyrazole moieties have shown submicromolar activity against several cancer cell lines, suggesting that this compound may possess similar properties.
- Mechanism of Action : The compound may exert its effects by modulating autophagy pathways and inhibiting mTORC1 activity, which is crucial for cell growth and proliferation .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the pyrazole core can significantly influence biological activity. For instance, variations in substituents on the pyrazole ring can enhance or reduce anticancer efficacy .
Case Studies
Several case studies have reported on the biological effects of pyrazole derivatives:
- Study on MIA PaCa-2 Cells : A derivative similar to this compound demonstrated reduced mTORC1 activity and increased autophagy in MIA PaCa-2 cells .
- In Vivo Studies : Animal models treated with pyrazole derivatives showed significant tumor reduction compared to control groups, indicating potential therapeutic applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
